molecular formula C10H11NO2 B8542533 6-Methyl-2-(1-hydroxyethyl)benzoxazole

6-Methyl-2-(1-hydroxyethyl)benzoxazole

Cat. No. B8542533
M. Wt: 177.20 g/mol
InChI Key: XETCXTFJOXVXJN-UHFFFAOYSA-N
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Patent
US06136831

Procedure details

6-Methyl-2-(1-hydroxyethyl)benzoxazole as the starting material was reacted with pyridinium chlorochromate in the same manner as in Reference Example 1 (4) iii) to obtain 2-acetyl-6-methylbenzoxazole (yield, 20%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Example 1 ( 4 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
iii
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:13]=[CH:12][C:5]2[N:6]=[C:7]([CH:9]([OH:11])[CH3:10])[O:8][C:4]=2[CH:3]=1.[Cr](Cl)([O-])(=O)=O.[NH+]1C=CC=CC=1>>[C:9]([C:7]1[O:8][C:4]2[CH:3]=[C:2]([CH3:1])[CH:13]=[CH:12][C:5]=2[N:6]=1)(=[O:11])[CH3:10] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC2=C(N=C(O2)C(C)O)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cr](=O)(=O)([O-])Cl.[NH+]1=CC=CC=C1
Step Three
Name
Example 1 ( 4 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
iii
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C=1OC2=C(N1)C=CC(=C2)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 20%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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